molecular formula C24H24N6O2S B2371651 N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-81-2

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2371651
CAS RN: 872993-81-2
M. Wt: 460.56
InChI Key: YGFKCNCRMDOOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Triazoles and their derivatives have garnered significant attention due to their potential as anticancer agents. The structural flexibility of triazoles allows for the development of novel bioactive molecules. In the case of our compound, research has explored its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Further investigations are ongoing to optimize its efficacy and minimize side effects .

Antimicrobial Properties

Triazoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Our compound may play a role in combating infections by inhibiting microbial enzymes or disrupting essential cellular processes. Researchers continue to explore its potential as a therapeutic agent against drug-resistant pathogens .

Analgesic and Anti-Inflammatory Effects

The compound’s unique structure suggests possible analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it a candidate for pain management and inflammatory disorders .

Antioxidant Potential

Triazoles, including our compound, have been investigated for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to understand its specific mechanisms and potential clinical applications .

Interaction with the Endocannabinoid System

Research has explored our compound’s interaction with the endocannabinoid system, which regulates processes like pain perception, mood, and appetite. Understanding its effects on this system may lead to novel therapeutic approaches.

Enzyme Inhibition

Triazoles can act as enzyme inhibitors. Our compound might target enzymes involved in various physiological processes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could have therapeutic implications .

Agrochemical Applications

Triazoles find use in agrochemicals, including pesticides and herbicides. Their ability to disrupt biological processes in pests and weeds makes them valuable tools for sustainable agriculture .

Materials Science

Triazoles also have applications in materials science. Their unique properties make them useful in designing functional materials, such as sensors, catalysts, and polymers .

properties

IUPAC Name

N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-12-17(2)14-19(13-16)26-22(31)15-33-23-9-8-20-27-28-21(30(20)29-23)10-11-25-24(32)18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,32)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKCNCRMDOOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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